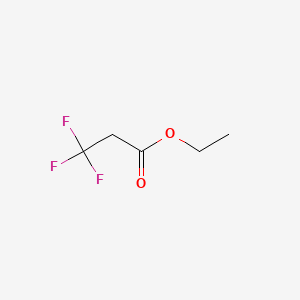

Ethyl 3,3,3-trifluoropropanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3,3,3-trifluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O2/c1-2-10-4(9)3-5(6,7)8/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDMKDPUFQNVSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382039 | |

| Record name | ethyl 3,3,3-trifluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352-23-8 | |

| Record name | ethyl 3,3,3-trifluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3,3,3-Trifluoropropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Ethyl 3,3,3-trifluoropropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3,3,3-trifluoropropanoate is a valuable fluorinated building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The incorporation of the trifluoromethyl group can significantly alter the physicochemical properties of molecules, often leading to enhanced metabolic stability, bioavailability, and binding affinity. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on detailed experimental protocols and data presentation for researchers and drug development professionals.

Physicochemical Properties

This compound is a colorless to light-yellow liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below. The trifluoromethyl group imparts unique properties to the molecule, including high electronegativity and lipophilicity, which are advantageous in the design of novel pharmaceuticals.

| Property | Value | Reference |

| Molecular Formula | C₅H₇F₃O₂ | [2] |

| Molecular Weight | 156.10 g/mol | [1] |

| Boiling Point | 50 °C at 12 mmHg | [2] |

| Density | 1.191 g/cm³ | [3] |

| Refractive Index (n20/D) | 1.341 (for Ethyl 3,3,3-trifluoropyruvate, a related compound) | [4] |

| Flash Point | 55.7 °C | [3] |

| Solubility | Insoluble in water. | |

| Storage Temperature | 2-8 °C, sealed in a dry environment. | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and a quartet for the methylene group adjacent to the trifluoromethyl group, split by the fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the two carbons of the ethyl group, and the carbon of the methylene group, with the carbon of the trifluoromethyl group showing a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands for the carbonyl group (C=O) of the ester, typically in the range of 1735-1750 cm⁻¹, and strong C-F stretching vibrations in the region of 1100-1300 cm⁻¹.

Synthesis of this compound

There are several synthetic routes to produce this compound. The two primary methods are the Fischer esterification of 3,3,3-trifluoropropionic acid and the reaction of monoethyl malonate with sulfur tetrafluoride.

Fischer Esterification of 3,3,3-trifluoropropionic acid

This is a common and straightforward method for preparing esters. The reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.

Reaction:

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,3,3-trifluoropropionic acid and an excess of absolute ethanol (typically 3-5 equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (approximately 5% by mole of the carboxylic acid).

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol under reduced pressure.

-

Extraction: Dilute the residue with diethyl ether and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

HOOCCH₂COOCH₂CH₃ + SF₄ → CF₃CH₂COOCH₂CH₃ + SOF₂ + 2HF

Caption: Synthesis via Sulfur Tetrafluoride.

Applications in Research and Drug Development

The trifluoromethyl group is a key pharmacophore in modern drug design. Its incorporation into drug candidates can lead to:

-

Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, prolonging the half-life of a drug.

-

Enhanced Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Modulation of pKa: The electron-withdrawing nature of the trifluoromethyl group can alter the acidity or basicity of nearby functional groups, which can be crucial for drug-receptor interactions.

This compound serves as a versatile building block for introducing the trifluoromethyl ethyl group into more complex molecules. It is used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. For instance, trifluoromethylated compounds have found applications as non-steroidal anti-inflammatory drugs (NSAIDs), central nervous system (CNS) agents, and enzyme inhibitors. While direct examples of its use in blockbuster drugs are not always readily available in public literature, its utility as a precursor for more complex trifluoromethylated structures is well-recognized in the pharmaceutical industry.

Caption: Key Application Areas.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It may cause skin and eye irritation. [1]Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.

Conclusion

This compound is a key intermediate in fluorine chemistry, offering a convenient way to introduce the trifluoromethyl ethyl moiety into organic molecules. The synthetic methods described, particularly Fischer esterification, provide accessible routes for its preparation in a laboratory setting. Its unique properties make it a valuable tool for researchers and scientists in the ongoing development of new pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to Ethyl 3,3,3-trifluoropropanoate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3,3,3-trifluoropropanoate is a crucial fluorinated building block in modern organic synthesis. Its trifluoromethyl group imparts unique properties to molecules, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.

Chemical Identification and Properties

This compound is a colorless to light-yellow liquid.[2] Its fundamental identifiers and physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 352-23-8 | [3][4][5] |

| Molecular Formula | C₅H₇F₃O₂ | [3][4] |

| Molecular Weight | 156.10 g/mol | [4][5] |

| SMILES | CCOC(=O)CC(F)(F)F | [5] |

| InChI Key | FMDMKDPUFQNVSH-UHFFFAOYSA-N | [2][3] |

| Boiling Point | 106 °C at 760 mmHg | [6] |

| 50 °C at 12 mmHg | [5] | |

| Density | 1.191 g/cm³ | [7] |

| Physical Form | Liquid | [3] |

| Purity | Typically ≥98% | [2][3] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [3][8] |

Chemical Structure

Caption: Chemical structure of this compound.

Experimental Protocol: Synthesis

A representative synthetic procedure for this compound is detailed below. This process involves the purification of a crude product via distillation to yield the final compound as a colorless oil.[6]

Materials:

-

Crude this compound

Equipment:

-

Distillation apparatus

-

Round-bottom flask

-

Heating mantle

-

Condenser

-

Receiving flask

Procedure:

-

The crude product is transferred to a round-bottom flask.

-

The solvent is removed by concentration under reduced pressure.

-

The resulting crude product is purified by distillation at 760 mmHg.

-

The fraction boiling at 106°C is collected as pure this compound.[6]

Characterization Data:

-

IR (pure): 2989, 1747, 1384, 1360, 1267, 1216, 1110, 1026, 929, 836, 755, 653 cm⁻¹[6]

-

¹H NMR (400 MHz, CDCl₃): δ 4.24 (q, J = 7.2 Hz, 2H), 3.17 (q, J = 10.1 Hz, 2H), 1.30 (t, J = 7.2 Hz, 3H)[6]

-

¹³C NMR (100 MHz, CDCl₃): δ 164.1 (q, JCF = 4.1 Hz, 1C), 123.4 (q, JCF = 274.5 Hz, 1C), 61.7 (1C), 39.5 (q, JCF = 30.8 Hz, 1C), 13.8 (1C)[6]

Synthesis Workflow

Caption: General workflow for the purification of this compound.

Applications in Drug Development

The incorporation of a trifluoromethyl (-CF₃) group into organic molecules is a key strategy in modern drug design.[1] This is due to the group's ability to favorably alter a compound's pharmacokinetic and pharmacodynamic properties, such as:

-

Lipophilicity: Affects how a drug interacts with biological membranes.

-

Solubility: Influences drug absorption and distribution.

-

Metabolic Stability: Can block metabolic pathways, increasing the drug's half-life.

-

Molecular Conformation: Can impact binding affinity to target proteins.

-

pKa: Affects the ionization state of a molecule at physiological pH.[1]

This compound serves as a vital precursor for introducing the trifluoromethyl group into more complex molecules, making it an important intermediate in the synthesis of new chemical entities (NCEs) for therapeutic use.[1]

Safety Information

It is important to handle this compound with appropriate safety precautions.

| Hazard Information | Details | Reference(s) |

| Signal Word | Danger | [2][3] |

| Hazard Statements | H225: Highly flammable liquid and vapor. | [2][3] |

| H315: Causes skin irritation. | [2][3] | |

| H319: Causes serious eye irritation. | [2][3] | |

| H335: May cause respiratory irritation. | [2][3] | |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. | [2][3] |

| P233: Keep container tightly closed. | [2][3] | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [2][3] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][3] |

References

- 1. jelsciences.com [jelsciences.com]

- 2. This compound | 352-23-8 [sigmaaldrich.com]

- 3. This compound | 352-23-8 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. ETHYL 3,3,3-TRIFLUOROPROPIONATE | 352-23-8 [chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 352-23-8|this compound|BLD Pharm [bldpharm.com]

A Technical Guide to the Spectroscopic Analysis of Ethyl 3,3,3-trifluoropropanoate

Abstract: This technical guide provides a comprehensive overview of the key spectroscopic data for Ethyl 3,3,3-trifluoropropanoate (CAS No. 352-23-8), a fluorinated ester of significant interest in synthetic chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide includes structured data tables for easy reference and detailed experimental protocols for the acquisition of such data.

Introduction

This compound is a valuable chemical intermediate characterized by the presence of a trifluoromethyl group, which imparts unique chemical and physical properties. Accurate and thorough spectroscopic characterization is essential for confirming its structure, assessing purity, and understanding its reactivity. This document collates and presents ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS data to serve as a reliable reference for laboratory professionals.

Spectroscopic Data Presentation

The following sections provide quantitative spectroscopic data for this compound. The data has been compiled from verified sources and is presented in a clear, tabular format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of this compound. The spectra were recorded in deuterated chloroform (CDCl₃) at room temperature.

Table 1: ¹H NMR Data (400 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 4.24 | Quartet (q) | 7.2 | 2H | -O-CH₂-CH₃ |

| 3.17 | Quartet (q) | 10.1 | 2H | CF₃-CH₂- |

| 1.30 | Triplet (t) | 7.2 | 3H | -O-CH₂-CH₃ |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J_CF) Hz | Assignment |

|---|---|---|---|

| 164.1 | Quartet (q) | 4.1 | C=O |

| 123.4 | Quartet (q) | 274.5 | CF₃ |

| 61.7 | Singlet (s) | - | -O-CH₂-CH₃ |

| 39.5 | Quartet (q) | 30.8 | CF₃-CH₂- |

| 13.8 | Singlet (s) | - | -O-CH₂-CH₃ |

Table 3: ¹⁹F NMR Data (376 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J_HF) Hz | Integration | Assignment |

|---|

| -64.8 | Triplet (t) | 10.1 | 3F | CF₃- |

Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule. The data below corresponds to a neat (pure liquid) sample.

Table 4: IR Absorption Data (Neat) [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2989 | Medium | C-H stretch (aliphatic) |

| 1747 | Strong | C=O stretch (ester) |

| 1384, 1360 | Medium | C-H bend |

| 1267, 1216, 1110 | Strong | C-F stretch |

| 1026 | Strong | C-O stretch |

| 929, 836, 755, 653 | Medium-Weak | Fingerprint Region |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern of the compound.

Table 5: EI-MS Data [1]

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

|---|---|---|

| 156 | 2.4 | [M]⁺ (Molecular Ion) |

| 141 | 1.4 | [M - CH₃]⁺ |

| 129 | 8.2 | [M + 2H - C₂H₅]⁺ |

| 111 | 100 | [M - OC₂H₅]⁺ |

| 91 | 12.9 | [CF₂CHCO]⁺ |

| 83 | 15.7 | [CF₃CH₂]⁺ |

| 69 | 7.5 | [CF₃]⁺ |

| 45 | 41.4 | [C₂H₅O]⁺ |

Experimental Protocols

The following protocols describe generalized procedures for obtaining the spectroscopic data presented above.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh between 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[2] The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), inside a clean vial.[3][4]

-

Transfer: Using a Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.[3]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR in organic solvents for chemical shift calibration (δ = 0.00 ppm).[2]

-

Spectrometer Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.

-

Data Acquisition: The experiment begins by locking onto the deuterium signal of the solvent and shimming the magnetic field to achieve homogeneity.[5] For ¹H, ¹³C, and ¹⁹F NMR, standard pulse programs are used to acquire the Free Induction Decay (FID), which is then Fourier transformed to yield the spectrum.[6]

IR Spectrum Acquisition (Neat Liquid)

-

Background Collection: An initial background spectrum of the empty spectrometer is collected to account for atmospheric CO₂ and H₂O, as well as any instrument-specific signals.[7]

-

Sample Application: Since this compound is a liquid, a neat spectrum is easily obtained. A small drop of the liquid is placed onto the center of one potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[8]

-

Film Formation: A second salt plate is carefully placed on top of the first, and gentle pressure is applied to spread the liquid into a thin, uniform film between the plates.[8][9]

-

Data Collection: The assembled plates are placed in the sample holder of the FT-IR spectrometer. The sample spectrum is then acquired, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.[10] The background is automatically subtracted from the sample spectrum.

Mass Spectrum Acquisition (EI-MS)

-

Sample Introduction: A dilute solution of this compound is prepared in a volatile solvent (e.g., hexane or ethyl acetate). This solution is typically introduced into the mass spectrometer via a Gas Chromatograph (GC) for separation and purification.[10]

-

Ionization: Within the ion source of the mass spectrometer, the molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a radical cation, or molecular ion [M]⁺.[10]

-

Fragmentation: The high energy of the molecular ion causes it to undergo fragmentation, breaking into smaller, characteristic charged ions and neutral radicals.

-

Analysis and Detection: The resulting positively charged fragments are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each fragment, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for spectroscopic analysis of a chemical compound.

References

- 1. ETHYL 3,3,3-TRIFLUOROPROPIONATE | 352-23-8 [chemicalbook.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. benchchem.com [benchchem.com]

- 5. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ekwan.github.io [ekwan.github.io]

- 7. youtube.com [youtube.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. apandales4.wordpress.com [apandales4.wordpress.com]

- 10. benchchem.com [benchchem.com]

Physical properties of Ethyl 3,3,3-trifluoropropanoate (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of Ethyl 3,3,3-trifluoropropanoate, specifically its boiling point and density. The document details the methodologies for determining these properties and presents the data in a clear, structured format for ease of reference and comparison.

Physical Properties

This compound is a fluorinated ester with applications in various chemical syntheses. Its physical characteristics are crucial for its handling, purification, and use in experimental settings.

Table 1: Summary of Physical Properties of this compound

| Physical Property | Value | Conditions |

| Boiling Point | 170.1°C[1] | at 760 mmHg |

| 106°C[2] | at 760 mmHg | |

| 50°C[3] | at 12 mmHg | |

| Density | 1.191 g/cm³[1] | Not Specified |

Experimental Protocols

The following sections describe generalized experimental protocols for the determination of the boiling point and density of a liquid compound such as this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. Accurate determination is critical for purification by distillation and for characterizing the substance.

a) Distillation Method A simple or fractional distillation apparatus can be used to determine the boiling point of a liquid.

-

Apparatus: A round-bottomed flask, a distillation head with a thermometer adapter, a condenser, a receiving flask, a heat source (e.g., heating mantle), and boiling chips.

-

Procedure:

-

Place a volume of the liquid (e.g., 5 mL or more) into the distilling flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

Begin heating the flask.

-

Record the temperature when the liquid is boiling and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.

-

Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

-

b) Thiele Tube Method This micro-method is suitable for small sample volumes.

-

Apparatus: A Thiele tube, a thermometer, a small test tube (Durham tube), a capillary tube (sealed at one end), a rubber band or wire for attachment, and a heat source (Bunsen burner or oil bath).

-

Procedure:

-

A small amount of the liquid is placed in the small test tube.

-

A capillary tube, with its open end down, is placed inside the test tube.

-

The test tube is attached to a thermometer.

-

The assembly is placed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

-

The Thiele tube is gently heated, causing air to bubble out of the capillary tube.

-

Heating is stopped, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[4]

-

Density is an intrinsic physical property defined as the mass of a substance per unit volume.

-

Apparatus: An analytical balance and a graduated cylinder or a pycnometer for higher accuracy.

-

Procedure:

-

Measure the mass of a clean, dry graduated cylinder (or pycnometer) using an analytical balance.

-

Add a known volume of the liquid to the graduated cylinder. Record the volume accurately, reading from the bottom of the meniscus.[5][6][7]

-

Measure the total mass of the graduated cylinder containing the liquid.

-

Subtract the mass of the empty graduated cylinder from the total mass to obtain the mass of the liquid.

-

Calculate the density by dividing the mass of the liquid by its volume (Density = Mass / Volume).

-

It is recommended to perform multiple measurements and average the results to improve accuracy.[7] The temperature at which the measurement is made should also be recorded, as density is temperature-dependent.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the physical properties of this compound.

Caption: Workflow for determining the boiling point and density of a liquid sample.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. ETHYL 3,3,3-TRIFLUOROPROPIONATE | 352-23-8 [chemicalbook.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 6. embibe.com [embibe.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Ethyl 3,3,3-trifluoropropanoate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3,3,3-trifluoropropanoate is a fluorinated organic compound with increasing relevance in synthetic chemistry, particularly as a building block for trifluoromethyl-containing heterocycles and as an additive in lithium-ion battery electrolytes. Its unique properties, imparted by the trifluoromethyl group, make it a valuable reagent. However, safe and effective use necessitates a thorough understanding of its hazard profile and appropriate handling procedures. This technical guide provides an in-depth overview of the safety data, handling precautions, and relevant experimental considerations for this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions and for conducting accurate risk assessments.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 352-23-8 | [1][2][3][4][5] |

| Molecular Formula | C₅H₇F₃O₂ | [1][2][3][4][5] |

| Molecular Weight | 156.10 g/mol | [2][3] |

| Appearance | Colorless to light-yellow liquid | [5] |

| Boiling Point | 106 °C (at 760 mmHg) | [1] |

| Flash Point | 8.5 °C | [1] |

| Density | 1.191 - 1.192 g/cm³ | [1] |

| Refractive Index | 1.3912 | |

| Storage Temperature | 2-8 °C, sealed in a dry place | [4] |

Safety and Hazard Information

This compound is classified as a hazardous substance. A comprehensive understanding of its GHS classification and associated hazard and precautionary statements is crucial for safe handling.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The classification for this compound is summarized in Table 2.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Source(s) |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor | [4][5] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [4][5] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [4][5] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation | [4][5] |

Hazard and Precautionary Statements

The hazard (H) and precautionary (P) statements provide specific warnings and guidance for minimizing risks associated with the handling of this chemical.

-

Hazard Statements:

-

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[4][5]

-

P240: Ground/bond container and receiving equipment.

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.

-

P242: Use only non-sparking tools.

-

P243: Take precautionary measures against static discharge.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]

-

P312: Call a POISON CENTER or doctor if you feel unwell.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362+P364: Take off contaminated clothing and wash it before reuse.

-

P370+P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P403+P235: Store in a well-ventilated place. Keep cool.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Toxicological Information

-

Inhalation: May cause respiratory irritation.[4][5] High concentrations of related ethyl esters can lead to irritation of the nose, throat, and lungs.[8]

-

Dermal Contact: Causes skin irritation.[4][5] Prolonged or repeated contact should be avoided.

-

Ingestion: While specific data is unavailable, ingestion should be avoided. A related compound, ethyl 3,3,3-trifluoro-2-oxopropanoate, is harmful if swallowed.[9]

Experimental Protocols and Handling Precautions

Strict adherence to safety protocols is mandatory when working with this compound. The following sections provide detailed guidance on engineering controls, personal protective equipment, and a representative experimental workflow.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.

Caption: Key safety measures for handling this compound.

Representative Experimental Protocol: Synthesis of a Trifluoromethyl-Substituted Pyrazole

The following is a generalized, representative protocol for the synthesis of a pyrazole derivative using this compound. Note: This is an illustrative example and must be adapted and optimized for specific substrates and reaction conditions. A thorough risk assessment should be conducted before commencing any new experimental work.

Reaction Scheme: (3,5-dichlorophenyl)hydrazine + this compound derivative → Ethyl 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Materials and Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Nitrogen or argon inert atmosphere setup

-

This compound derivative

-

(3,5-dichlorophenyl)hydrazine

-

Ethanol (anhydrous)

-

Standard work-up and purification reagents and equipment (e.g., rotary evaporator, separatory funnel, ethyl acetate, sodium sulfate, silica gel for chromatography).

Procedure:

-

Inert Atmosphere: Assemble the reaction apparatus (round-bottom flask, reflux condenser) and ensure it is dry. Purge the system with an inert gas (nitrogen or argon).

-

Reagent Addition: Under the inert atmosphere, charge the round-bottom flask with (3,5-dichlorophenyl)hydrazine and anhydrous ethanol.

-

Stirring: Begin stirring the mixture to ensure homogeneity.

-

Addition of this compound derivative: Slowly add the this compound derivative to the reaction mixture at room temperature.

-

Heating: Heat the reaction mixture to reflux (approximately 80 °C) using a heating mantle.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: To the crude product, add water and extract the product into an organic solvent such as ethyl acetate.

-

Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent. Purify the crude product by a suitable method, such as column chromatography on silica gel.

References

- 1. annualreviews.org [annualreviews.org]

- 2. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 4. This compound | 352-23-8 [sigmaaldrich.com]

- 5. This compound | 352-23-8 [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nj.gov [nj.gov]

- 9. Ethyl 3,3,3-trifluoro-2-oxopropanoate | C5H5F3O3 | CID 2737239 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of Ethyl 3,3,3-trifluoropropanoate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3,3,3-trifluoropropanoate is a fluorinated ester of significant interest in various chemical and pharmaceutical applications. Understanding its solubility in common organic solvents is crucial for its effective use in synthesis, formulation, and purification processes. This technical guide provides an overview of the known physicochemical properties of this compound and outlines a detailed experimental protocol for determining its solubility. Due to a lack of readily available quantitative solubility data in public literature and databases, this guide focuses on providing the foundational knowledge and practical methodology for researchers to ascertain this information experimentally.

Introduction

This compound (CAS No. 352-23-8) is a colorless liquid with the molecular formula C₅H₇F₃O₂. Its trifluoromethyl group imparts unique properties, including altered polarity and electron density, which can influence its behavior as a solvent and its solubility in other media. While specific quantitative data on its solubility in common organic solvents is not extensively documented in publicly accessible literature, an understanding of its molecular structure allows for qualitative predictions based on established chemical principles.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for handling the compound safely and for designing solubility experiments.

| Property | Value | Reference |

| CAS Number | 352-23-8 | [1] |

| Molecular Formula | C₅H₇F₃O₂ | [1] |

| Molecular Weight | 156.10 g/mol | |

| Boiling Point | 170.1 °C at 760 mmHg | [1] |

| Density | 1.191 g/cm³ | [1] |

| Flash Point | 55.7 °C | [1] |

| Physical Form | Liquid |

Principles of Solubility and Qualitative Assessment

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle suggests that substances with similar polarities are more likely to be soluble in one another. This compound possesses both polar (ester group) and non-polar (ethyl and trifluoromethyl groups) characteristics.

-

Polar Solvents (e.g., Methanol, Ethanol, Acetone): The ester group of this compound can form dipole-dipole interactions and hydrogen bonds with polar solvents. Therefore, it is expected to exhibit good solubility in these solvents.

-

Non-polar Solvents (e.g., Toluene, Hexane): The ethyl and trifluoromethyl groups contribute to the non-polar character of the molecule. This suggests that it will also be soluble in non-polar organic solvents, although the degree of solubility may vary.

-

Aprotic vs. Protic Solvents: The absence of acidic protons makes this compound an aprotic solvent. Its solubility in other aprotic solvents (like acetone, ethyl acetate) is likely to be high. In protic solvents (like alcohols), hydrogen bonding between the solvent and the ester's oxygen atoms will facilitate solubility.

Based on these principles, it is reasonable to predict that this compound is miscible or highly soluble in a wide range of common organic solvents. However, for precise quantitative measurements, experimental determination is necessary.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of solute dissolved.

4.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, toluene, hexane)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Calibrated glass vials with screw caps

-

Micropipettes

-

Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or other suitable analytical instrument (e.g., HPLC, NMR)

-

Volumetric flasks and syringes

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a series of glass vials. The presence of a separate liquid phase of the solute should be visible to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for several hours to allow for complete phase separation.

-

Carefully withdraw a known volume of the clear, saturated supernatant (the solvent layer) using a pre-calibrated micropipette.

-

Accurately weigh the collected aliquot.

-

Dilute the aliquot with a known volume of the pure solvent in a volumetric flask to a concentration suitable for the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a pre-calibrated analytical instrument (e.g., GC-FID).

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Generate a calibration curve by plotting the analytical signal (e.g., peak area from GC) against the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples by interpolating their analytical signals on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or mole fraction.

-

4.3. Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a liquid in a solvent.

Conclusion

References

The Enhanced Reactivity of Ethyl 3,3,3-trifluoropropanoate Towards Nucleophiles: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,3,3-trifluoropropanoate is a valuable fluorinated building block in organic synthesis, prized for its ability to introduce the trifluoromethyl group, a moiety of increasing importance in pharmaceuticals and agrochemicals due to its profound effects on metabolic stability, lipophilicity, and binding affinity. The reactivity of the ester functional group is significantly influenced by the strongly electron-withdrawing trifluoromethyl group, rendering it highly susceptible to nucleophilic attack. This guide provides an in-depth analysis of the reactivity profile of this compound with a range of common nucleophiles, including amines, thiols, and alcohols, as well as its hydrolysis.

The presence of the CF3 group enhances the electrophilicity of the carbonyl carbon, making it more prone to attack by nucleophiles compared to its non-fluorinated analog, ethyl propanoate. This heightened reactivity allows for reactions to proceed under milder conditions and often with higher yields, providing a versatile platform for the synthesis of a variety of trifluoromethyl-containing compounds.

General Reaction Pathway

The fundamental reaction of this compound with a nucleophile (Nu-H) proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the attack of the nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of the ethoxide leaving group to yield the final product.

Figure 1: General mechanism of nucleophilic acyl substitution.

Reactivity with Amine Nucleophiles (Aminolysis)

The reaction of this compound with primary and secondary amines, known as aminolysis, readily affords the corresponding 3,3,3-trifluoropropanamides. The enhanced electrophilicity of the fluorinated ester facilitates this transformation, often without the need for harsh catalysts or high temperatures. Studies on the analogous ethyl fluoroacetate have shown significantly greater reactivity towards ammonolysis compared to ethyl acetate.[1] While specific quantitative data for a wide range of amines with this compound is not extensively tabulated in single sources, the available literature on similar fluorinated esters suggests high efficiency.

Table 1: Representative Yields for the Aminolysis of Fluorinated Esters

| Nucleophile | Fluorinated Ester | Product | Yield (%) | Reference |

| Ammonia | Ethyl fluoroacetate | 2-Fluoroacetamide | High | [1] |

| Benzylamine | Ethyl trifluoroacetate | N-Benzyl-2,2,2-trifluoroacetamide | >90 (typical) | Analogous Reactions |

| Aniline | Ethyl trifluoroacetate | 2,2,2-Trifluoro-N-phenylacetamide | >90 (typical) | Analogous Reactions |

Experimental Protocol: Synthesis of N-Benzyl-3,3,3-trifluoropropanamide (General Procedure)

A solution of this compound (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer. To this solution, benzylamine (1.1 eq.) is added dropwise at room temperature. The reaction mixture is then stirred at room temperature or gently heated (e.g., 50 °C) for a period of 2-12 hours, with reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed successively with dilute aqueous acid (e.g., 1 M HCl) to remove excess amine, followed by a wash with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the crude product, which can be further purified by recrystallization or column chromatography.

Figure 2: Workflow for the synthesis of N-benzyl-3,3,3-trifluoropropanamide.

Reactivity with Thiol Nucleophiles (Thiolysis)

The reaction of this compound with thiols or their corresponding thiolates leads to the formation of S-alkyl or S-aryl 3,3,3-trifluoropropanethioates. Thiolates, being stronger nucleophiles than thiols, generally provide higher reaction rates and yields. The reaction is typically carried out in the presence of a base to deprotonate the thiol.

Table 2: Representative Thiolysis Reactions of Esters

| Nucleophile | Ester | Base | Product | Yield (%) | Reference |

| Thiophenol | Ethyl acetate | NaH | S-Phenyl thioacetate | Good | General Knowledge |

| Ethanethiol | Ethyl trifluoroacetate | NaOEt | S-Ethyl trifluorothioacetate | High | Analogous Reactions |

Experimental Protocol: Synthesis of S-Phenyl 3,3,3-trifluoropropanethioate (General Procedure)

To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere, a solution of thiophenol (1.1 eq.) in THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the sodium thiophenolate. A solution of this compound (1.0 eq.) in THF is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for 4-16 hours. Progress is monitored by TLC or GC. Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.

Reactivity with Alcohol Nucleophiles (Transesterification)

Transesterification of this compound with other alcohols can be achieved under either acidic or basic catalysis to exchange the ethoxy group for a different alkoxy group. Due to the reversibility of the reaction, it is common to use the nucleophilic alcohol as the solvent to drive the equilibrium towards the desired product.

Base-Catalyzed Transesterification

Base-catalyzed transesterification is generally faster than the acid-catalyzed counterpart. A catalytic amount of a strong base, such as sodium methoxide or sodium ethoxide, is typically employed.

Figure 3: Base-catalyzed transesterification mechanism.

Acid-Catalyzed Transesterification

Acid-catalyzed transesterification proceeds via protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by a neutral alcohol molecule.

Figure 4: Acid-catalyzed transesterification pathway.

Experimental Protocol: Transesterification with Methanol (General Procedure)

To a solution of this compound (1.0 eq.) in a large excess of methanol (which also acts as the solvent), a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 1-5 mol%) or a strong base (e.g., sodium methoxide, 5-10 mol%) is added. The reaction mixture is stirred at room temperature or refluxed for several hours. The reaction is monitored by GC analysis. Upon completion, the catalyst is neutralized. For acid catalysis, a weak base like sodium bicarbonate is added. For base catalysis, a weak acid like acetic acid is added. The excess methanol is removed by distillation. The remaining residue is dissolved in a suitable organic solvent and washed with water and brine. The organic layer is dried and concentrated to yield the mthis compound.

Reactivity with Water (Hydrolysis)

The hydrolysis of this compound to 3,3,3-trifluoropropanoic acid and ethanol can be catalyzed by either acid or base. The electron-withdrawing trifluoromethyl group is expected to significantly increase the rate of hydrolysis compared to non-fluorinated esters.

Base-Promoted Hydrolysis (Saponification)

Base-promoted hydrolysis is an irreversible process as the final step involves the deprotonation of the carboxylic acid by the base.

Figure 5: Base-promoted hydrolysis of this compound.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible process, and the use of a large excess of water can drive the equilibrium towards the products.

Table 3: Comparative Hydrolysis Rate Data (Conceptual)

| Ester | Relative Rate of Hydrolysis |

| Ethyl acetate | 1 |

| Ethyl fluoroacetate | ~100 |

| Ethyl trifluoroacetate | ~10,000 |

| This compound | Significantly faster than ethyl propanoate |

Note: This table is illustrative and based on the known effects of α- and β-fluoro substituents on ester reactivity. Precise kinetic data for this compound under various conditions would require specific experimental studies.

Conclusion

This compound exhibits enhanced reactivity towards a variety of nucleophiles due to the strong electron-withdrawing effect of the trifluoromethyl group. This heightened electrophilicity of the carbonyl carbon facilitates nucleophilic acyl substitution reactions, including aminolysis, thiolysis, transesterification, and hydrolysis, often under milder conditions and with higher efficiency than its non-fluorinated counterparts. This predictable and robust reactivity profile makes this compound a highly valuable and versatile reagent for the introduction of the trifluoromethyl moiety in the synthesis of complex molecules for pharmaceutical and agrochemical applications. Further quantitative kinetic studies across a broader range of nucleophiles and reaction conditions would be beneficial for a more detailed comparative analysis and reaction optimization.

References

Ethyl 3,3,3-trifluoropropanoate: A Technical Guide to Chemical Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3,3,3-trifluoropropanoate is a fluorinated ester of significant interest in various scientific fields, including its emerging role as an electrolyte additive in high-performance lithium-ion batteries. Understanding its chemical stability and appropriate storage conditions is paramount for ensuring its integrity in research and development applications. This technical guide provides a comprehensive overview of the known stability profile of this compound, recommended storage protocols, and detailed methodologies for its stability assessment. While quantitative kinetic data for its degradation under various conditions is not extensively available in public literature, this guide furnishes a framework for conducting such stability studies.

Chemical Properties and General Stability

This compound (CAS No: 352-23-8) is a colorless liquid with a molecular formula of C₅H₇F₃O₂. The presence of the electron-withdrawing trifluoromethyl group significantly influences its reactivity compared to its non-fluorinated analog, ethyl propanoate. This manifests as an increased susceptibility to nucleophilic attack at the carbonyl carbon, making it more prone to hydrolysis, especially under basic conditions.

The compound is generally stable under recommended storage conditions. However, deviations from these conditions can lead to degradation. It is classified as a flammable liquid and requires careful handling to avoid ignition sources.

Recommended Storage Conditions

To maintain the chemical integrity of this compound, the following storage conditions are recommended based on information from various chemical suppliers.[1][2][3]

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated)[1][2][3] | To minimize potential degradation over time and reduce vapor pressure. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen, Argon) | To prevent potential oxidation and reaction with atmospheric moisture. |

| Container | Tightly sealed, dry container | To prevent ingress of moisture, which can lead to hydrolysis. |

| Light | Store in a dark place | To prevent potential light-induced degradation. |

| Ventilation | Store in a well-ventilated area | Due to its flammable nature and potential for vapor accumulation. |

| Incompatibilities | Strong oxidizing agents, strong bases, strong acids | To prevent vigorous reactions, including hydrolysis and defluorination. |

Chemical Reactivity and Degradation Pathways

The primary degradation pathway for this compound is hydrolysis, which can be catalyzed by both acids and bases.

Hydrolysis

The ester linkage is susceptible to cleavage by water to form 3,3,3-trifluoropropanoic acid and ethanol.

-

Base-Catalyzed Hydrolysis: This process is significantly faster than acid-catalyzed hydrolysis. The electron-withdrawing trifluoromethyl group makes the carbonyl carbon more electrophilic and thus more susceptible to attack by hydroxide ions.

-

Acid-Catalyzed Hydrolysis: This proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Reaction with Strong Bases

Studies have shown that in the presence of strong bases such as cesium carbonate (Cs₂CO₃) and sodium hexamethyldisilazide (NaHMDS), this compound can undergo defluorination reactions. This reactivity highlights its sensitivity to highly basic environments.

Decomposition in Electrochemical Applications

In the context of lithium-ion batteries, the decomposition of this compound at the electrode-electrolyte interface is a key aspect of its function. Its breakdown products contribute to the formation of a stable solid electrolyte interphase (SEI), which is crucial for battery performance and longevity. This controlled decomposition is a desired characteristic in this specific application.

Experimental Protocols for Stability Assessment

The following sections outline detailed, generalized experimental protocols for evaluating the chemical stability of this compound. These protocols are based on standard methodologies for stability testing of esters and can be adapted for specific research needs.

Protocol for Assessing Hydrolytic Stability

Objective: To determine the rate of hydrolysis of this compound at different pH values and temperatures.

Materials:

-

This compound

-

Buffer solutions (pH 4, 7, 9)

-

Deionized water

-

High-performance liquid chromatograph (HPLC) with a suitable column (e.g., C18) and detector (e.g., UV or RI)

-

Temperature-controlled incubator/water bath

-

Volumetric flasks and pipettes

-

pH meter

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable organic solvent (e.g., acetonitrile). Prepare a series of calibration standards by diluting the stock solution.

-

Reaction Setup:

-

For each pH condition, add a known volume of the this compound stock solution to a volumetric flask containing the pre-equilibrated buffer solution.

-

Prepare separate reaction mixtures for each time point to be tested.

-

Incubate the reaction mixtures at the desired temperatures (e.g., 25°C, 40°C, 60°C).

-

-

Sample Analysis:

-

At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from the respective reaction mixture.

-

Immediately quench the reaction by diluting the aliquot in a mobile phase or a suitable solvent to stop further degradation.

-

Analyze the samples by HPLC to quantify the remaining concentration of this compound. The appearance of the degradation product, 3,3,3-trifluoropropanoic acid, can also be monitored if a suitable analytical standard is available.

-

-

Data Analysis:

-

Plot the concentration of this compound versus time for each condition.

-

Determine the order of the reaction and calculate the rate constant (k) for the hydrolysis at each pH and temperature.

-

Calculate the half-life (t₁/₂) of the compound under each condition.

-

Table 2: Example Data Table for Hydrolytic Stability Study

| pH | Temperature (°C) | Time (hours) | Concentration of this compound (µg/mL) |

| 4 | 25 | 0 | 100.0 |

| 2 | 99.8 | ||

| 4 | 99.5 | ||

| ... | ... | ||

| 7 | 40 | 0 | 100.0 |

| 2 | 98.5 | ||

| 4 | 97.0 | ||

| ... | ... | ||

| 9 | 60 | 0 | 100.0 |

| 2 | 85.2 | ||

| 4 | 72.1 | ||

| ... | ... |

Protocol for Assessing Thermal Stability (Forced Degradation)

Objective: To evaluate the degradation of this compound under elevated temperature conditions.

Materials:

-

This compound

-

Sealed vials (e.g., amber glass ampoules)

-

Oven or heating block

-

Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

-

Sample Preparation: Place a known amount of this compound into several sealed vials. If the impact of an inert atmosphere is to be studied, purge the vials with nitrogen or argon before sealing.

-

Forced Degradation: Expose the vials to a high temperature (e.g., 80°C, 100°C, 120°C) for a defined period (e.g., 24, 48, 72 hours). Include a control sample stored at the recommended storage temperature.

-

Sample Analysis:

-

After the exposure period, allow the vials to cool to room temperature.

-

Dilute the samples with a suitable solvent.

-

Analyze the samples using GC-MS to identify and quantify any degradation products. The percentage of remaining this compound should also be determined.

-

-

Data Analysis: Compare the chromatograms of the stressed samples with the control sample to identify degradation peaks. The mass spectra will aid in the structural elucidation of the degradants.

Visualization of Stability Relationships

The following diagram illustrates the logical relationship between storage conditions and the chemical stability of this compound, highlighting factors that can lead to its degradation.

Caption: Factors influencing the chemical stability of this compound.

Conclusion

This compound is a valuable compound with growing applications. Its stability is critically dependent on proper storage conditions to mitigate degradation, primarily through hydrolysis. While specific quantitative stability data is sparse in the literature, the provided experimental protocols offer a robust framework for researchers to conduct their own stability assessments. Adherence to the recommended storage guidelines of refrigeration in a dry, inert environment is essential to ensure the quality and reliability of this reagent in scientific applications. Further research into the kinetics of its degradation would be highly beneficial to the scientific community.

References

The Genesis of a Key Fluorinated Building Block: A Technical History of Ethyl 3,3,3-trifluoropropanoate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3,3,3-trifluoropropanoate, a seemingly simple ester, holds a significant place in the landscape of modern organic and medicinal chemistry. Its trifluoromethyl group imparts unique properties to molecules, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This in-depth technical guide explores the discovery, historical development, and key synthetic methodologies of this important fluorinated compound.

Discovery and Early Synthesis: The Pioneering Work of Haszeldine

The story of this compound is intrinsically linked to the pioneering era of organofluorine chemistry, largely shaped by the work of R. N. Haszeldine in the mid-20th century. While earlier methods for synthesizing fluorinated esters existed, the introduction of the trifluoromethyl group presented unique challenges.

The first definitive synthesis of the parent acid, 3,3,3-trifluoropropionic acid, was a critical precursor to the creation of its esters. Haszeldine's seminal work on the reactions of fluorocarbon radicals laid the groundwork for accessing these novel compounds. In a landmark 1953 paper published in the Journal of the Chemical Society, Haszeldine detailed the synthesis of a range of fluorinated compounds, including the precursors to 3,3,3-trifluoropropionic acid.[1]

The initial synthesis of 3,3,3-trifluoropropionic acid involved the radical addition of trifluoromethyl iodide to ethylene, followed by oxidation. This groundbreaking work opened the door to the preparation of a variety of trifluoromethyl-containing molecules.

While Haszeldine's 1953 paper focused on the synthesis of the acid and other fluorinated alkanes, the direct synthesis of this compound from 2-bromo-3,3,3-trifluoropropene has also been reported. The esterification of 3,3,3-trifluoropropionic acid with ethanol is a common and straightforward method for its preparation.[2]

Evolution of Synthetic Methodologies

Since its initial discovery, several synthetic routes to this compound and its parent acid have been developed, driven by the need for more efficient, scalable, and cost-effective processes for industrial applications.

From 3,3,3-Trifluoropropene and its Derivatives

A variety of methods utilize 3,3,3-trifluoropropene as a starting material. These include:

-

Oxidation of 3,3,3-trifluoro-1-propanol: This alcohol can be derived from 3,3,3-trifluoropropene.[3]

-

Hydrolysis of trifluoromethylated enol ethers: The addition of trifluoromethyl iodide to ethyl vinyl ether, followed by hydrolysis, yields 3,3,3-trifluoropropionaldehyde, which can then be oxidized to the corresponding acid.[3]

Modern Patented Processes

More recent developments have focused on improving yield and reducing the use of hazardous reagents. Patented processes often involve the oxidation of 3,3,3-trifluoropropionaldehyde, which can be produced from various precursors.[3] Some methods also explore the trifluoromethylation of C3 building blocks.[3]

The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting key intermediates and reaction types.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a chemical compound requires accurate physical and spectroscopic data. The following table summarizes key properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇F₃O₂ | |

| Molecular Weight | 156.10 g/mol | |

| CAS Number | 352-23-8 | |

| Boiling Point | 50 °C at 12 mmHg | |

| Density | 1.45 g/mL at 25 °C (for the acid) | [2] |

| Refractive Index (n20/D) | 1.333 (for the acid) | |

| Purity | Typically ≥98% | |

| Storage Temperature | 2-8 °C, sealed in dry conditions |

Key Experimental Protocols

For practical application in a research setting, detailed experimental protocols are essential. The following sections outline the procedures for the synthesis of 3,3,3-trifluoropropionic acid and its subsequent esterification.

Synthesis of 3,3,3-Trifluoropropionic Acid (Illustrative Modern Method)

This protocol is based on the oxidation of 3,3,3-trifluoropropionaldehyde.

Materials:

-

3,3,3-Trifluoropropionaldehyde

-

Hydrogen Peroxide (30% solution)

-

Catalyst (e.g., sodium tungstate)

-

Reaction vessel with stirring and temperature control

-

Extraction and distillation apparatus

Procedure:

-

To a reaction vessel, add the catalyst and a 30% hydrogen peroxide solution.

-

Heat the mixture to the desired reaction temperature (typically 60-100 °C) with stirring.

-

Slowly add 3,3,3-trifluoropropionaldehyde to the reaction mixture.

-

Maintain the reaction at temperature for several hours until completion, monitoring by appropriate analytical techniques (e.g., GC, TLC).

-

After cooling, the product is isolated by extraction with a suitable organic solvent.

-

The organic extracts are combined, dried, and the solvent is removed under reduced pressure.

-

The crude 3,3,3-trifluoropropionic acid is then purified by distillation.

Fischer Esterification to this compound

This is a standard method for converting a carboxylic acid to its corresponding ethyl ester.[4][5]

Materials:

-

3,3,3-Trifluoropropionic acid

-

Absolute Ethanol

-

Concentrated Sulfuric Acid (catalyst)

-

Reflux apparatus

-

Separatory funnel and distillation equipment

Procedure:

-

In a round-bottom flask, combine 3,3,3-trifluoropropionic acid and an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for several hours.

-

Monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing cold water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude this compound by fractional distillation.

The following diagram illustrates the workflow for the Fischer esterification process.

Applications in Drug Development

The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a drug molecule. This compound serves as a key building block for incorporating the CF₃CH₂CO- moiety into more complex pharmaceutical intermediates.

One notable example of the application of a related compound is in the synthesis of Sitagliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[6] While the direct use of this compound in the most common industrial synthesis of Sitagliptin is not explicitly detailed in the provided results, the synthesis of the drug involves intermediates that are structurally related and highlights the importance of trifluoromethylated building blocks in modern drug discovery. The synthesis of Sitagliptin often involves the use of ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate as a key precursor.[6]

The broader class of trifluoromethylated compounds, for which this compound is a precursor or analogue, is prevalent in a wide range of FDA-approved drugs, demonstrating the critical role of fluorine chemistry in modern medicine.[7][8]

Conclusion

From its origins in the foundational research of R. N. Haszeldine to its current role as a valuable synthetic intermediate, this compound exemplifies the impact of organofluorine chemistry on scientific advancement. The development of its synthesis from early radical reactions to more refined and scalable industrial processes has enabled its use in the creation of novel pharmaceuticals and materials. For researchers and drug development professionals, a thorough understanding of the history, synthesis, and properties of this key building block is essential for leveraging its unique characteristics in the design of next-generation molecules.

References

- 1. 769. Reactions of fluorocarbon radicals. Part XII. The synthesis of fluorocarbons and of fully fluorinated iodo-, bromo-, and chloroalkanes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. 3,3,3-Trifluoropropionic acid | 2516-99-6 [chemicalbook.com]

- 3. US7880033B2 - Process for producing 3,3,3-trifluoropropionic acid - Google Patents [patents.google.com]

- 4. cerritos.edu [cerritos.edu]

- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 6. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermochemical Data of Ethyl 3,3,3-trifluoropropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for Ethyl 3,3,3-trifluoropropanoate. Due to a lack of experimentally determined thermochemical data in the published literature for this specific compound, this guide also outlines the established experimental protocols for determining these crucial parameters, drawing on methodologies applied to similar organofluorine compounds.

Data Presentation

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₇F₃O₂ |

| Molecular Weight | 156.10 g/mol |

| Boiling Point | 50 °C (at 12 mmHg)[1] |

| Density | 1.191 g/cm³[2] |

Table 2: Comparative Thermochemical Data of Ethyl Propanoate (Non-fluorinated Analog)

| Thermochemical Property | Value |

| Standard Enthalpy of Formation (liquid, 298.15 K) | -493.7 kJ/mol |

| Standard Molar Entropy (liquid, 298.15 K) | 247.7 J/(mol·K) |

| Molar Heat Capacity (liquid, 298.15 K) | 190.4 J/(mol·K) |

Note: These values are for Ethyl Propanoate and are intended to provide a general reference. The trifluoromethyl group in this compound is expected to significantly influence its thermochemical properties.

Experimental Protocols

The determination of the standard enthalpy of formation for organofluorine compounds like this compound requires specialized experimental techniques to handle the corrosive nature of the combustion products, primarily hydrogen fluoride (HF). The most accurate and widely accepted method is rotating-bomb calorimetry .

Rotating-Bomb Calorimetry for the Determination of Enthalpy of Formation

This method is an advancement of static bomb calorimetry, designed to ensure that the final products of combustion are in a well-defined, homogeneous state, which is particularly challenging for fluorine-containing compounds.

Objective: To measure the heat of combustion of this compound under controlled conditions to calculate its standard enthalpy of formation.

Apparatus:

-

Calorimeter: A high-precision isothermal jacket or isoperibol calorimeter.

-

Combustion Bomb: A bomb made of corrosion-resistant alloys (e.g., nickel-chromium) or with a platinum lining to withstand the corrosive HF produced. The bomb must be equipped with a mechanism for rotation.[3]

-

Sample Holder: A platinum crucible.

-

Ignition System: A system to deliver a precise amount of electrical energy to ignite the sample.

-

Temperature Measurement: A high-resolution thermometer (e.g., a platinum resistance thermometer).

-

Sample Sealing: For volatile liquids like this compound, a technique using sealed, fused-quartz ampoules is employed to contain the sample before combustion.[4][5]

Procedure:

-

Sample Preparation: A precise mass of this compound is hermetically sealed into a thin-walled fused-quartz ampoule. A known mass of a combustion promoter (e.g., mineral oil) may be added to ensure complete combustion. A fuse wire (e.g., platinum or iron) is attached to the ignition electrodes and positioned to contact the sample or promoter.

-

Bomb Preparation: A specific volume of water or a suitable aqueous solution (e.g., a solution to absorb the resulting gases) is added to the bomb to dissolve the gaseous combustion products, forming a solution of hydrofluoric acid (HF).[3] The sealed ampoule and crucible are placed inside the bomb.

-

Assembly and Charging: The bomb is sealed and purged with oxygen, then charged with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimetry: The bomb is submerged in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium. The calorimeter jacket temperature is maintained at a constant value.

-

Ignition and Rotation: The sample is ignited by passing an electrical current through the fuse wire. Immediately after ignition, the bomb is continuously rotated to ensure that the internal surfaces are washed by the aqueous solution, leading to a homogeneous solution of the products.[3]

-

Temperature Monitoring: The temperature of the calorimeter water is recorded at regular intervals before, during, and after the combustion until a steady final temperature is reached.

-

Product Analysis: After the experiment, the bomb is depressurized, and the gaseous and liquid contents are analyzed to determine the completeness of the combustion and to quantify any side products. The concentration of hydrofluoric acid and any nitric acid (formed from nitrogen impurities in the oxygen) is determined by titration.

-

Data Analysis and Corrections: The corrected temperature rise is used to calculate the total heat released during the combustion process. Corrections are applied for the heat of ignition, the heat of combustion of the promoter and fuse wire, and the heat of formation of nitric acid. A crucial correction is also made for the energy of reaction between the fused-quartz ampoule and the hydrogen fluoride.[3]

Calculation of Enthalpy of Formation:

The standard enthalpy of combustion is calculated from the corrected heat release and the molar mass of the sample. The standard enthalpy of formation is then determined using Hess's Law, by combining the standard enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HF).

The combustion reaction for this compound is:

C₅H₇F₃O₂(l) + 5.5 O₂(g) → 5 CO₂(g) + 3.5 H₂O(l) + 3 HF(aq)

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the enthalpy of formation of this compound using rotating-bomb calorimetry.

Caption: Rotating-bomb calorimetry workflow.

References

Quantum Chemical Calculations on Ethyl 3,3,3-trifluoropropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of Ethyl 3,3,3-trifluoropropanoate. This document serves as a methodological framework for researchers aiming to conduct similar computational studies, offering detailed protocols and illustrative data based on established theoretical models.

Introduction